7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of an indoloquinoxaline precursor, followed by the introduction of the 4-propoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce a variety of substituted indoloquinoxalines.
Scientific Research Applications
7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,9-dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
Uniqueness
7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern and the presence of the 4-propoxybenzyl group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the propoxybenzyl group may enhance the compound’s solubility, stability, or binding affinity to specific targets.
Properties
Molecular Formula |
C24H19Br2N3O |
---|---|
Molecular Weight |
525.2 g/mol |
IUPAC Name |
7,9-dibromo-6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H19Br2N3O/c1-2-11-30-17-9-7-15(8-10-17)14-29-23-18(12-16(25)13-19(23)26)22-24(29)28-21-6-4-3-5-20(21)27-22/h3-10,12-13H,2,11,14H2,1H3 |
InChI Key |
NMFZIHXVVMRQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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